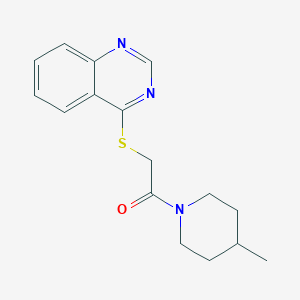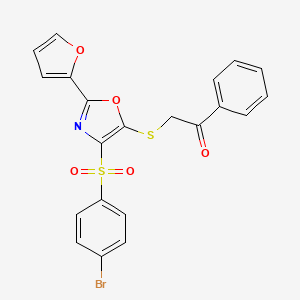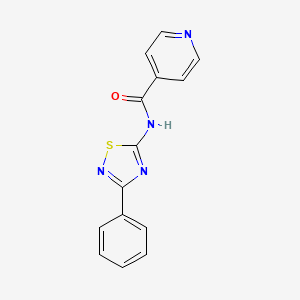
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Agents and Alpha-1-Adrenoceptor Antagonists
Studies on quinazolines have led to the development of novel classes of potent and selective alpha 1-adrenoceptor antagonists, which are significant in the treatment of hypertension. For instance, a series of 2-[(substituted phenylpiperazin-1-yl)methyl]- and 2-[(substituted phenylpiperidin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones or -thiones have shown high binding affinity for alpha 1-adrenoceptor, indicating their potential as antihypertensive agents (J. Chern et al., 1993).
Anticancer Agents
The synthesis and evaluation of quinazoline derivatives have also been explored for anticancer applications. For example, the large-scale manufacturing of the anticancer agent 2-amino-6-methyl-5-(pyridin-4-ylsulfanyl)-3H-quinazolin-4-one dihydrochloride (thymitaq) from 6-bromo-5-methylanthranilic acid highlights the significance of quinazoline derivatives in cancer treatment (H. Malmgren et al., 2008).
Antimicrobial Agents
Research has also been conducted on the synthesis of novel quinazoline derivatives for their antimicrobial properties. A series of novel quinazoline derivatives have been synthesized and evaluated for their anticonvulsant activity against various seizures, indicating their potential as antimicrobial agents (A. El-Azab et al., 2011).
Enzyme Inhibitors
Quinazoline derivatives have been investigated as enzyme inhibitors, with applications in treating diseases by targeting specific enzymes. For instance, the discovery of quinazolines as histamine H4 receptor inverse agonists, using a scaffold hopping approach, demonstrates their potential as therapeutic agents through enzyme inhibition (R. Smits et al., 2008).
Drug Synthesis and Pharmacokinetics
The metabolism and disposition of drugs like linagliptin, a dipeptidyl peptidase-4 inhibitor, involve quinazoline derivatives, showcasing the importance of understanding the pharmacokinetics and metabolic pathways of these compounds for drug development (Stefan Blech et al., 2010).
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-6-8-19(9-7-12)15(20)10-21-16-13-4-2-3-5-14(13)17-11-18-16/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQNWAUYCJNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)
![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)



![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate dihydrochloride](/img/structure/B2355297.png)



![7-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrochloride](/img/structure/B2355304.png)
